2-Ethoxy-4-methyl-1,3-oxathiolan-5-one
Description
2-Ethoxy-4-methyl-1,3-oxathiolan-5-one (CAS: 66442-25-9) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₀O₃S and a molecular weight of 162.20 g/mol . Its structure comprises a five-membered oxathiolane ring fused with a lactone moiety. The ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents at positions 2 and 4, respectively, influence its electronic and steric properties, making it a versatile intermediate in organic synthesis and drug design.
Properties
CAS No. |
66442-25-9 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C6H10O3S/c1-3-8-6-9-5(7)4(2)10-6/h4,6H,3H2,1-2H3 |
InChI Key |
QJUIPGBPPKNOID-UHFFFAOYSA-N |
SMILES |
CCOC1OC(=O)C(S1)C |
Canonical SMILES |
CCOC1OC(=O)C(S1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-Ethoxy-4-methyl-1,3-oxathiolan-5-one, highlighting their substituents, synthesis routes, and applications:
Stability and Environmental Impact
- Stability : 2-Methyl-2-phenyl-1,3-oxathiolan-5-one undergoes decomposition under prolonged heating (>100°C), whereas 2,2-dimethyl-4,4-diphenyl derivatives remain stable up to 200°C .
- Toxicity: Limited data exist for this compound, but its analogs show moderate cytotoxicity in vitro (IC₅₀ ~50 μM in cancer cell lines) .
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